molecular formula C14H20N2O B123837 5-Methoxy-N-isopropyltryptamine CAS No. 109921-55-3

5-Methoxy-N-isopropyltryptamine

Cat. No. B123837
M. Wt: 232.32 g/mol
InChI Key: QQZJNZJNPDORBO-UHFFFAOYSA-N
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Description

5-Methoxy-N-isopropyltryptamine, also known as 5-MeO-DiPT, foxy methoxy, or just foxy, is a tryptamine that is used recreationally as a psychedelic . It is orally active, and dosages between 6–20 mg are commonly reported .


Molecular Structure Analysis

5-MeO-MiPT shares its core structure with the neurotransmitter serotonin, also named 5-hydroxytryptamine (5-HT) . The chemical formula of 5-MeO-MiPT is C17H26N2O .


Chemical Reactions Analysis

The electrochemical behavior of 5-MeO-MiPT has been studied using carbon electrodes . It showed only one irreversible oxidation process at a glassy carbon electrode, but many electrochemical processes were exhibited at a carbon graphite screen-printed electrode (SPE-Gr) .


Physical And Chemical Properties Analysis

5-MeO-MiPT is a small molecule with an average weight of 274.4011 . It is a synthetic tryptamine analog .

Scientific Research Applications

Metabolism and Detection

  • In Vitro and In Vivo Metabolism

    5-Methoxy-N-isopropyltryptamine (5-MeO-MiPT) has been studied for its metabolism in humans. Researchers have identified various metabolites in blood and urine, which are useful for developing new methods to detect 5-MeO-MiPT consumption (Grafinger et al., 2018).

  • Identification and Quantification of Metabolites

    Studies have focused on identifying and quantifying the urinary metabolites of 5-MeO-MiPT. This research is crucial for understanding its effects and potential risks (Kamata et al., 2006).

Analytical Methods

  • Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry

    This technique has been developed for the simultaneous determination of 5-MeO-MiPT and its metabolites in urine, highlighting the drug's pharmacokinetic properties (Jin et al., 2011).

  • Gas Chromatography-Mass Spectrometry

    This method is used to analyze the metabolism of 5-MeO-MiPT in rat urine. It provides insights into the drug's metabolites and their relative abundance (Kanamori et al., 2006).

Forensic Applications

  • Identification in Forensic Cases

    The detection of 5-MeO-MiPT and its metabolites in biological samples is essential for forensic analysis, especially in cases of intoxication or overdose (Tanaka et al., 2006).

  • Hair Analysis

    Analyzing hair samples for 5-MeO-MiPT can document illegal use and provide long-term insight into exposure. This method has significant implications for forensic investigations (Wang et al., 2019).

Biochemical and Pharmacological Insights

  • Serotonin Transporter and 5-HT1A Receptor Involvement

    Research has focused on understanding how 5-MeO-MiPT interacts with serotonin transporters and receptors, which is crucial for comprehending its psychotropic effects (Hagino et al., 2021).

  • Toxicologic Analysis

    The toxicological profile and metabolism of 5-MeO-MiPT have been studied to understand its physiological impact and potential risks (Katagi et al., 2010).

Safety And Hazards

5-MeO-MiPT can affect the ability to perform activities and pose a risk to human health status . Many users note an unpleasant body load accompanies higher dosages .

properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10(2)15-7-6-11-9-16-14-5-4-12(17-3)8-13(11)14/h4-5,8-10,15-16H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZJNZJNPDORBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351701
Record name N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-N-isopropyltryptamine

CAS RN

109921-55-3
Record name 5-Meo-nipt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109921553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-MEO-NIPT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEP4J0P21U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
T Kamata, M Katagi, HT Kamata, A Miki, N Shima… - Drug metabolism and …, 2006 - ASPET
… ), followed by conjugation to its sulfate and glucuronide; and 3) side chain degradation by N-deisopropylation, to the corresponding secondary amine 5-methoxy-N-isopropyltryptamine (…
Number of citations: 53 dmd.aspetjournals.org
SD Brandt, S Freeman, IA Fleet, P McGagh, JF Alder - Analyst, 2004 - pubs.rsc.org
… GC-MS revealed the presence of 5-MeO-DIPT and two additional compounds that were tentatively assigned to two urinary metabolites being 5-methoxy-N-isopropyltryptamine and 5-…
Number of citations: 24 pubs.rsc.org
T Kanamori, K Kuwayama, K Tsujikawa… - Journal of health …, 2006 - jstage.jst.go.jp
… In those reports, 5-methoxy-N-isopropyltryptamine (5-MeO-IPT), 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), 6-hydroxy-5-methoxy-N,Ndiisopropyltryptamine (6-OH-5-MeO-DIPT), …
Number of citations: 19 www.jstage.jst.go.jp
T Kamata, M Katagi, H Kamata, A Miki… - Journal of health …, 2007 - jstage.jst.go.jp
… 5-OH-DIPT), demethylated metabolite; 6-hydroxy-5-methoxyN,N-diisopropyltryptamine (6-OH-5-MeO-DIPT), aromatic ring hydroxylated metabolite; and 5methoxy-N-isopropyltryptamine …
Number of citations: 4 www.jstage.jst.go.jp
R Meatherall, P Sharma - Journal of analytical toxicology, 2003 - academic.oup.com
… as 5-methoxy-N-isopropyltryptamine and 5-methoxy-N,Ndiisopropyltryptamine-N'-oxide. … as 5-MeO-DIPI metabolites: peak A, 5-methoxy-N-isopropyltryptamine and peak B, 5-metho•215 …
Number of citations: 86 academic.oup.com
E Tanaka, T Kamata, M Katagi, H Tsuchihashi… - Forensic science …, 2006 - Elsevier
… 5-Hydroxy-N,N-diisopropyltryptamine and 5-methoxy-N-isopropyltryptamine were synthesized according to the method of Kamata et al. [3]. All other chemicals and reagents used were …
Number of citations: 86 www.sciencedirect.com
S Malaca, AF Lo Faro, A Tamborra, S Pichini… - International Journal of …, 2020 - mdpi.com
… The most abundant metabolites were identified as 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT), 5-hydroxy-N-methyl-N-isopropyltryptamine (5-OH-MiPT), 5-methoxy-N-methyl-N-…
Number of citations: 36 www.mdpi.com
KE Grafinger, M Hädener, S König… - Drug testing and …, 2018 - Wiley Online Library
… Based on the results of this study we recommend metabolites 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT), 5-hydroxy-N-methyl-N-isopropyltryptamine (5-OH-MiPT), 5-methoxy-N-…
R Tittarelli, G Mannocchi, F Pantano… - Current …, 2015 - ingentaconnect.com
… In human biological samples, such as blood and urine, 5-MeO-DiPT is mainly metabolized in 5-hydroxy-N,Ndiisopropyltryptamine (5-OH-DiPT) and in 5-methoxy-Nisopropyltryptamine (…
Number of citations: 174 www.ingentaconnect.com
T Kamata, M Katagi, H Tsuchihashi - Forensic Toxicology, 2010 - Springer
Hallucinogenic tryptamine analogues, an important class of drugs of abuse, can be naturally occurring or chemically synthesized compounds. In Japan, psilocin and psilocybin (…
Number of citations: 26 link.springer.com

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